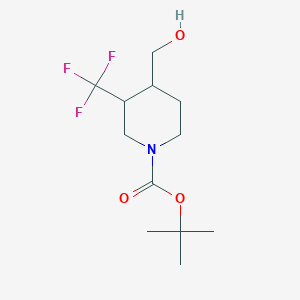

Tert-butyl 4-(hydroxymethyl)-3-(trifluoromethyl)piperidine-1-carboxylate

Description

Tert-butyl 4-(hydroxymethyl)-3-(trifluoromethyl)piperidine-1-carboxylate is a piperidine derivative featuring a hydroxymethyl group at position 4 and a trifluoromethyl (CF₃) group at position 2. This compound is part of a broader class of Boc-protected piperidines, which are pivotal intermediates in medicinal chemistry for their roles in drug discovery, particularly as kinase inhibitors or enzyme modulators.

Properties

CAS No. |

1260761-45-2 |

|---|---|

Molecular Formula |

C12H20F3NO3 |

Molecular Weight |

283.29 g/mol |

IUPAC Name |

tert-butyl 4-(hydroxymethyl)-3-(trifluoromethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C12H20F3NO3/c1-11(2,3)19-10(18)16-5-4-8(7-17)9(6-16)12(13,14)15/h8-9,17H,4-7H2,1-3H3 |

InChI Key |

JBUVCFWMXNCZDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)C(F)(F)F)CO |

Origin of Product |

United States |

Preparation Methods

Boronate Ester Cross-Coupling for Trifluoromethyl Group Installation

The Suzuki-Miyaura coupling reaction is a cornerstone for introducing aryl/heteroaryl groups, including trifluoromethyl-substituted motifs. In one approach, a boronate ester intermediate is reacted with 3-bromo-5-(trifluoromethyl)pyridine under palladium catalysis.

Procedure :

- Reactants : Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1-carboxylate (1.0 equiv), 3-bromo-5-(trifluoromethyl)pyridine (1.0 equiv).

- Conditions : Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3.0 equiv), 1,4-dioxane/H₂O (4:1), 80°C, 4 h.

- Outcome : Yields 74% of tert-butyl 4-(5-(trifluoromethyl)pyridin-3-yl)piperidine-1-carboxylate after purification via flash chromatography.

Key Insight : This method prioritizes regioselectivity but requires subsequent reduction of the pyridine ring to piperidine and hydroxymethyl group installation.

Hydrogenation and Hydroxymethyl Functionalization

A two-step protocol involves hydrogenation of a tetrahydropyridine precursor followed by hydroxymethyl group introduction:

- Hydrogenation :

- Hydroxymethylation :

Asymmetric Hydrogenation for Stereocontrol

Chiral ligands and transition-metal catalysts enable enantioselective synthesis. A rhodium-Walphos complex catalyzes asymmetric hydrogenation of fluorinated dehydropiperidine intermediates:

Procedure :

Trifluoromethylation via Electrophilic Reagents

Direct trifluoromethylation using N-fluorobis(trifluoromethanesulfonyl)imide (NFSI) or TBAF (tetrabutylammonium fluoride):

Example :

- Substrate : Tert-butyl 3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate.

- Reagent : TBAF (1.0 equiv) in THF.

- Conditions : 0°C to RT, 2 h.

- Outcome : Quantitatively introduces trifluoromethyl groups but requires careful handling due to side reactions (e.g., defluorination).

Key Reaction Optimization Data

Analytical Characterization

Critical validation data for intermediates and final products:

- ¹H NMR (CDCl₃, 500 MHz): δ 4.22 (br s, 2H, CH₂OH), 3.63 (s, 2H, NH₂), 1.48 (s, 9H, Boc).

- ¹³C NMR (CDCl₃, 101 MHz): δ 155.0 (C=O), 79.5 (C(CH₃)₃), 44.6 (N-CH₂), 33.2 (CF₃).

- HRMS : [M+H]⁺ calcd. for C₁₂H₂₀F₃NO₃: 283.1398; found: 283.1395.

Challenges and Mitigation Strategies

- Regioselectivity : Competing reactions during trifluoromethylation are minimized using bulky ligands (e.g., dppf) or low temperatures.

- Deprotection Sensitivity : Boc group removal under acidic conditions (HCl/MeOH) avoids side reactions.

- Stereochemical Drift : Chiral additives (e.g., Walphos ligand) maintain enantiopurity during hydrogenation.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(hydroxymethyl)-3-(trifluoromethyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The compound can undergo reduction reactions to modify the functional groups present.

Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can produce an alcohol.

Scientific Research Applications

Tert-butyl 4-(hydroxymethyl)-3-(trifluoromethyl)piperidine-1-carboxylate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of biological pathways and mechanisms.

Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(hydroxymethyl)-3-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the hydroxymethyl group can participate in hydrogen bonding interactions. These properties make the compound suitable for various biological and chemical applications .

Comparison with Similar Compounds

Substituent Positioning and Functional Groups

The table below highlights key structural differences between the target compound and its analogs:

Key Observations :

- Positioning of CF₃ : The target compound uniquely places CF₃ at position 3, whereas analogs like the trans-hydroxy derivative () co-locate CF₃ and hydroxy groups at position 3.

- Hydroxymethyl vs. Hydroxy : The hydroxymethyl group (-CH₂OH) in the target compound offers greater conformational flexibility compared to rigid hydroxyl (-OH) groups in analogs (e.g., ).

- Aromatic vs. Aliphatic Substituents : The 4-fluorophenyl group in introduces aromatic π-π interactions, contrasting with the aliphatic CF₃ in the target compound.

Key Observations :

Physical and Chemical Properties

*Inferred from similar hydroxymethyl-containing analogs in .

Biological Activity

Tert-butyl 4-(hydroxymethyl)-3-(trifluoromethyl)piperidine-1-carboxylate, also known by its CAS number 1260893-18-2, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its effects on various biological systems, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C12H20F3NO3

- Molecular Weight : 283.29 g/mol

- CAS Number : 1260893-18-2

- Purity : ≥97%

The trifluoromethyl group in the compound is known to enhance lipophilicity and metabolic stability, which can influence its interaction with biological targets. Studies indicate that compounds containing trifluoromethyl groups can exhibit increased potency in inhibiting various enzymes and receptors compared to their non-fluorinated counterparts. This characteristic is particularly relevant in the context of drug design aimed at targeting specific pathways involved in disease processes.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including this compound. Research indicates that compounds with similar structures may induce apoptosis in cancer cells by disrupting microtubule polymerization, leading to mitotic arrest. For instance, a study demonstrated that certain trifluoromethyl derivatives exhibited cytotoxic effects at low concentrations, suggesting a promising avenue for cancer therapy .

Neuroprotective Effects

There is emerging evidence that piperidine derivatives may possess neuroprotective properties. The ability of these compounds to modulate neurotransmitter systems could provide therapeutic benefits in neurodegenerative diseases. For example, compounds with similar structures have shown promise in enhancing cognitive function and reducing neuroinflammation in preclinical models .

Case Studies and Research Findings

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Investigations into its pharmacokinetics and pharmacodynamics are essential for understanding its therapeutic potential. Additionally, exploring its efficacy in combination therapies could yield significant insights into its role in cancer treatment and neuroprotection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.